4,4'-(4,4'-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid
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Overview
Description
4,4’-(4,4’-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid is a complex organic compound with the molecular formula C30H22O17S7 and a molecular weight of 878.94 g/mol . This compound is characterized by multiple sulfonyl groups attached to a benzene ring structure, making it highly polar and water-soluble. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,4’-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid typically involves multi-step organic reactionsThe reaction conditions often require strong acids like sulfuric acid or oleum and elevated temperatures to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature regulation to optimize the reaction efficiency. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4,4’-(4,4’-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfonamides under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzene ring positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4,4’-(4,4’-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(4,4’-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and ionic interactions with various substrates, leading to changes in their chemical and physical properties. The pathways involved include the activation of specific enzymes and the stabilization of transition states in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: Similar in structure but lacks the multiple sulfonyl groups, making it less polar and water-soluble.
Benzoic acid,4,4’,4’‘,4’‘’-(1,4-phenylenedi-4,2,6-pyridinetriyl)tetrakis-: Contains a different core structure with pyridine rings, leading to different chemical properties and applications.
Uniqueness
4,4’-(4,4’-(5-Sulfo-1,3-phenylenedisulfonyl)bis(4,1-phenylenesulfonyl))dibenzenesulfonic acid is unique due to its high polarity, water solubility, and multiple reactive sulfonyl groups. These properties make it highly versatile for various applications in research and industry .
Properties
CAS No. |
923979-87-7 |
---|---|
Molecular Formula |
C30H22O17S7 |
Molecular Weight |
879.0 g/mol |
IUPAC Name |
3,5-bis[[4-(4-sulfophenyl)sulfonylphenyl]sulfonyl]benzenesulfonic acid |
InChI |
InChI=1S/C30H22O17S7/c31-48(32,22-9-13-26(14-10-22)52(39,40)41)20-1-5-24(6-2-20)50(35,36)28-17-29(19-30(18-28)54(45,46)47)51(37,38)25-7-3-21(4-8-25)49(33,34)23-11-15-27(16-12-23)53(42,43)44/h1-19H,(H,39,40,41)(H,42,43,44)(H,45,46,47) |
InChI Key |
BSJPNAQXYSCNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)C3=CC(=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)S(=O)(=O)O |
Origin of Product |
United States |
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